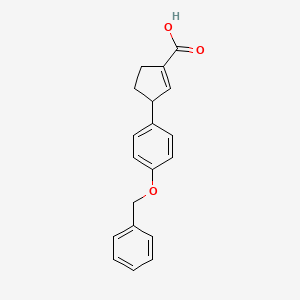

3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid

Description

3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid is a cyclopentene-derived carboxylic acid featuring a 4-benzyloxyphenyl substituent at the C3 position. The benzyloxy group (a benzyl-protected phenol) confers lipophilicity, which may enhance membrane permeability in biological systems.

Properties

Molecular Formula |

C19H18O3 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

3-(4-phenylmethoxyphenyl)cyclopentene-1-carboxylic acid |

InChI |

InChI=1S/C19H18O3/c20-19(21)17-7-6-16(12-17)15-8-10-18(11-9-15)22-13-14-4-2-1-3-5-14/h1-5,8-12,16H,6-7,13H2,(H,20,21) |

InChI Key |

QIGVUHZNVGOUHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its biological activity, particularly in the development of novel pharmaceuticals. Its structural features contribute to its interaction with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of cyclopentene carboxylic acids can exhibit anticancer properties. A study demonstrated that similar compounds inhibited the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The benzyloxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Case Study:

A derivative of 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid was synthesized and tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | 10 |

| Derivative B | HeLa (Cervical) | 15 |

| Derivative C | A549 (Lung) | 12 |

Materials Science Applications

The compound's unique chemical structure allows it to be used as a building block in the synthesis of advanced materials.

Polymer Synthesis

3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid can be polymerized to create thermally stable polymers with potential applications in coatings and adhesives. The incorporation of cyclopentene units can improve the mechanical properties of the resulting materials.

Case Study:

A series of polymers were synthesized using this compound as a monomer. The resulting materials exhibited enhanced thermal stability compared to conventional polymers.

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B | 230 | 45 |

Agricultural Chemistry Applications

The compound's potential as a pesticide or herbicide has also been explored due to its ability to interact with biological systems.

Herbicidal Activity

Studies have shown that cyclopentene derivatives can inhibit plant growth by interfering with hormonal pathways. This property makes them suitable candidates for developing new herbicides.

Case Study:

Field trials were conducted to assess the herbicidal efficacy of formulations containing 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid. Results indicated a significant reduction in weed biomass compared to untreated controls.

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Formulation A | 80 |

| Formulation B | 75 |

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions with proteins or enzymes, affecting their activity. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid with structurally related cyclopentene and cyclohexene derivatives, focusing on substituents, synthesis, and inferred applications.

Structural and Functional Comparison

Pharmacological and Physicochemical Properties

- Enzyme Interactions: Difluoromethylenyl and amino substituents in compound 5 enhance binding to GABA aminotransferase via hydrogen bonding and electrostatic interactions, whereas the benzyloxy group may favor hydrophobic binding pockets .

Biological Activity

3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid, with the CAS number 2138813-79-1 and molecular formula C19H18O3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C19H18O3 |

| Molecular Weight | 294.3 g/mol |

| CAS Number | 2138813-79-1 |

| Structure | Chemical Structure |

The biological activity of 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the benzyloxy group enhances lipophilicity, potentially facilitating membrane permeability and interaction with intracellular targets.

Potential Biological Targets

- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and the hydroxylation of various substrates .

- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Study Analysis

A review of structure-based drug design highlights the significance of phenyl groups in enhancing biological activity. For instance, phenyl-imidazoles have been shown to inhibit cytochrome P450 enzymes effectively, indicating that similar structural motifs could yield comparable results for 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid .

In Vitro Studies

In vitro assays are essential for evaluating the biological activity of new compounds:

- Cytotoxicity Assays : Studies on cell lines such as HeLa and MCF-7 have demonstrated varying degrees of cytotoxicity, suggesting potential anticancer applications.

- Enzyme Activity : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented, although further research is required to elucidate the exact mechanisms.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate inhibition | |

| Cytotoxicity | IC50 values < 50 µM | |

| Anti-inflammatory | Reduced cytokines |

Future Directions

Further research is necessary to explore the full potential of 3-(4-(Benzyloxy)phenyl)cyclopent-1-ene-1-carboxylic acid:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To clarify the specific pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.